

# The Pharmacokinetics and Pharmacodynamics of R-82150: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

- November 20, 2025

### Introduction

R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) class of compounds. Developed by Johnson & Johnson, R-82150 demonstrated significant in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). As with other members of the TIBO family, its mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Despite its promising initial profile, the clinical development of R-82150 was discontinued. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for R-82150 and its closely related analogues, offering valuable insights for researchers in the field of antiretroviral drug discovery and development.

## **Pharmacodynamics**

The primary pharmacodynamic effect of **R-82150** is the potent and specific inhibition of HIV-1 replication. This is achieved through non-competitive binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby disrupting its function and blocking the conversion of the viral RNA genome into double-stranded DNA.



## In Vitro Anti-HIV-1 Activity

**R-82150** and its analogues have demonstrated potent activity against various laboratory and clinical strains of HIV-1 in different cell systems. The following table summarizes the key in vitro pharmacodynamic parameters.

| Compound | Cell Line   | Virus Strain                  | IC50 (μM)     | CC50 (µM) | Selectivity<br>Index (SI) |
|----------|-------------|-------------------------------|---------------|-----------|---------------------------|
| R-82150  | MT-4        | HIV-1 (IIIB)                  | 0.015         | >100      | >6667                     |
| R-82913  | СЕМ         | HIV-1<br>(diverse<br>strains) | 0.15 (median) | 46        | >300                      |
| R-86183  | CD4+ T-cell | HIV-1                         | 0.0003 - 0.03 | >100      | >3333                     |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

## **Enzymatic Inhibition of HIV-1 Reverse Transcriptase**

The direct inhibitory effect of **R-82150** on the enzymatic activity of HIV-1 RT has been quantified. Kinetic studies have confirmed its non-competitive mode of inhibition with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrate.

| Compound | Inhibition Constant<br>(Ki) | Template/Primer | dNTP Substrate  |
|----------|-----------------------------|-----------------|-----------------|
| R-82150  | 280 - 300 nM                | Non-competitive | Non-competitive |

## **Pharmacokinetics**

Detailed in vivo pharmacokinetic data for **R-82150**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain, likely due to the discontinuation of its development. However, general pharmacokinetic



properties of the NNRTI class can provide some context. NNRTIs are typically characterized by:

- · Absorption: Good oral bioavailability.
- Distribution: High plasma protein binding and distribution into various tissues.
- Metabolism: Primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system.
- Excretion: Excreted as metabolites in urine and/or feces.

The lack of specific in vivo pharmacokinetic data for **R-82150** represents a significant knowledge gap and a limitation in fully assessing its clinical potential.

# Experimental Protocols In Vitro Anti-HIV-1 Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of **R-82150** against HIV-1 replication in a cell-based assay.

#### Materials:

- Target cells (e.g., MT-4, CEM)
- HIV-1 viral stock (e.g., IIIB strain)
- R-82150 stock solution (in DMSO)
- Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics.
- 96-well microtiter plates
- MTT or XTT reagent for cell viability assessment.

#### Procedure:

• Seed target cells into a 96-well plate at a density of 1 x 10^5 cells/well.



- Prepare serial dilutions of R-82150 in cell culture medium.
- Add the diluted compound to the wells.
- Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock.
- Include control wells: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).
- Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
- Assess the cytopathic effect (CPE) of the virus by adding MTT or XTT reagent and measuring the absorbance at the appropriate wavelength.
- Calculate the IC50 value as the concentration of R-82150 that inhibits viral CPE by 50% compared to the virus control.

### In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of **R-82150**.

#### Procedure:

- Follow steps 1-3 of the anti-HIV-1 activity assay protocol.
- Do not add the virus to the wells.
- Incubate the plates for the same duration as the antiviral assay.
- Assess cell viability using the MTT or XTT assay.
- Calculate the CC50 value as the concentration of R-82150 that reduces cell viability by 50% compared to the cell control.

## **HIV-1 Reverse Transcriptase Enzymatic Assay**

Objective: To determine the inhibitory activity and kinetics of **R-82150** on the enzymatic function of purified HIV-1 RT.



#### Materials:

- Recombinant HIV-1 reverse transcriptase
- Poly(rA)•oligo(dT) as a template-primer
- [3H]-dTTP (radiolabeled deoxythymidine triphosphate)
- Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- R-82150 stock solution
- Glass-fiber filters
- Trichloroacetic acid (TCA)
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the reaction buffer, template-primer, and varying concentrations of R-82150.
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the HIV-1 RT enzyme and [3H]-dTTP.
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by spotting the mixture onto glass-fiber filters and precipitating the newly synthesized DNA with cold TCA.
- Wash the filters to remove unincorporated [3H]-dTTP.
- Measure the radioactivity on the filters using a scintillation counter.
- Determine the concentration of **R-82150** that inhibits 50% of the RT activity (ID50) and perform kinetic analysis (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and the inhibition constant (Ki).



# Visualizations Signaling Pathway of R-82150 Action



Click to download full resolution via product page

Caption: Mechanism of action of R-82150 in inhibiting HIV-1 replication.

# **Experimental Workflow for In Vitro Anti-HIV-1 Assay**





Click to download full resolution via product page

Caption: Workflow for determining the in vitro anti-HIV-1 activity of **R-82150**.

## Conclusion



**R-82150** is a potent in vitro inhibitor of HIV-1, acting through the well-established mechanism of non-competitive, allosteric inhibition of reverse transcriptase. The available pharmacodynamic data highlight its high selectivity and potency against the virus. However, the lack of comprehensive in vivo pharmacokinetic data for **R-82150** remains a critical missing piece in its overall profile. While the reasons for its developmental discontinuation are not fully public, the information gathered on **R-82150** and the broader TIBO class of compounds continues to be of significant value to the scientific community engaged in the ongoing search for novel and effective antiretroviral agents. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers working in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase -PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of R-82150: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678730#pharmacokinetics-and-pharmacodynamics-of-r-82150]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com